ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate
Description
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Properties
IUPAC Name |
ethyl 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-4-28-18(26)12-29-22-24-19-16-7-5-6-8-17(16)23-20(19)21(27)25(22)15-10-13(2)9-14(3)11-15/h5-11,23H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRXMOOADNBXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate is a complex organic compound that exhibits a range of biological activities. This article aims to explore its biological activity, focusing on its potential therapeutic applications and the underlying mechanisms of action.
Chemical Structure and Properties
The compound features a pyrimidine ring fused with an indole structure, which is known for its diverse biological activities. The presence of the thioacetate group enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antitumor Activity :
- Several studies have demonstrated that compounds with similar structures possess significant anticancer properties. For example, thiazole derivatives have shown promising results against various cancer cell lines, suggesting that the incorporation of specific substituents can enhance cytotoxicity .
- The compound's structural components may interact with cellular pathways involved in apoptosis and cell cycle regulation.
- Anti-inflammatory Effects :
- Antiviral Potential :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes :
- Interaction with Cellular Signaling Pathways :
Case Studies and Experimental Findings
A selection of studies highlights the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Thiazole Derivative | Antitumor | 1.61 µg/mL | |
| Indole-linked Thiazole | Cytotoxicity | <10 µM | |
| Benzimidazole Derivative | Anti-inflammatory | Comparable to Diclofenac |
These findings suggest that modifications in molecular structure can lead to enhanced biological activities.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate. Research indicates that derivatives of pyrimidine and indole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar compounds showed promising results against breast and colon cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
1.2 Antimicrobial Properties
Compounds with structural similarities to this compound have been evaluated for their antimicrobial activity. A series of thione derivatives were synthesized and tested against a range of bacteria and fungi, showing effective inhibition at low concentrations. The presence of the thioacetate moiety is believed to enhance the bioactivity through increased membrane permeability and interaction with microbial enzymes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
| Structural Feature | Effect on Activity |
|---|---|
| Thioether linkage | Enhances lipophilicity and cellular uptake |
| Dimethylphenyl group | Increases potency against specific cancer types |
| Pyrimidine core | Contributes to cytotoxicity through DNA intercalation |
Case Studies
Case Study 1: Anticancer Evaluation
In a recent investigation published in the Turkish Journal of Chemistry, researchers synthesized a series of pyrimidine derivatives and evaluated their anticancer activities against various cell lines. The results indicated that modifications at the thioacetate position significantly influenced cytotoxicity profiles, with some compounds exhibiting IC50 values in the nanomolar range against breast cancer cells .
Case Study 2: Antimicrobial Screening
A study conducted by Özyazıcı et al. focused on synthesizing thione derivatives and assessing their antimicrobial efficacy. The results showed that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of the thio group in enhancing antimicrobial properties through potential interactions with bacterial cell walls .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (–S–) bridge in the compound participates in nucleophilic substitution reactions. For example:
-
Reaction with alkyl halides (e.g., ethyl bromoacetate) under basic conditions replaces the thioether sulfur with an alkyl group.
-
Substitution with amines (e.g., hydrazine derivatives) forms thioamide or hydrazinecarbothioamide intermediates .
Table 1: Representative Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl bromoacetate | K₂CO₃, DMF, 80°C | Ethyl thioacetate derivative | 85% | |
| Hydrazine hydrate | EtOH, HCl, reflux | Hydrazinecarbothioamide intermediate | 78% |
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Concentrated HCl in ethanol yields the carboxylic acid derivative.
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Basic hydrolysis : NaOH in aqueous THF produces the sodium salt of the acid.
Key Data :
-
Hydrolysis rates depend on steric hindrance from the pyrimidoindole core.
-
The carboxylic acid derivative is often a precursor for amidation or salt formation.
Cyclization Reactions
The pyrimidoindole core facilitates cyclization with bifunctional reagents:
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Reaction with α-haloketones (e.g., phenacyl bromides) forms thiazole or oxazole rings fused to the pyrimidoindole system .
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Use of thiourea or thiosemicarbazide generates triazolethione derivatives .
Example Reaction Pathway :
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Intermediate formation : Thiosemicarbazide reacts with the ester group to form a carbothioamide .
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Cyclization : Heating with HCl yields a 1,2,4-triazolethione ring fused to the pyrimidoindole .
Oxidation of the Thioether Group
The thioether bridge oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
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Sulfoxide formation : H₂O₂ in acetic acid at 50°C.
-
Sulfone formation : m-CPBA in dichloromethane at 0°C.
Table 2: Oxidation Reaction Parameters
| Oxidizing Agent | Product | Temperature | Reaction Time | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 50°C | 2 h | |
| m-CPBA | Sulfone | 0°C → RT | 4 h |
Functional Group Interconversion
The ester group is convertible to other functionalities:
-
Reduction : LiAlH₄ reduces the ester to a primary alcohol.
-
Aminolysis : Reaction with ammonia or primary amines forms amides .
Notable Example :
Metal-Catalyzed Cross-Coupling
The aromatic rings in the pyrimidoindole system participate in Suzuki-Miyaura couplings:
-
Reaction with arylboronic acids using Pd(PPh₃)₄ as a catalyst introduces substituents to the indole or phenyl rings .
Key Finding :
-
Electron-withdrawing groups on the boronic acid improve coupling efficiency (e.g., 4-fluorophenylboronic acid).
Metabolic Reactions
In biological systems, the compound undergoes phase I and II metabolism:
-
Phase I : Ester hydrolysis to the carboxylic acid.
-
Phase II : Glucuronidation or sulfation of the free –OH or –NH groups .
Table 3: Metabolic Pathways
| Enzyme System | Reaction Type | Metabolite | Source |
|---|---|---|---|
| Carboxylesterase | Ester hydrolysis | Carboxylic acid derivative | |
| UDP-glucuronosyltransferase | Glucuronidation | Glucuronide conjugate |
Photochemical Reactions
UV irradiation induces dimerization via the indole moiety:
Preparation Methods
Cyclocondensation of 4-Chloro-2-Mercaptopyrimidine with Indole Derivatives
The pyrimido[5,4-b]indole scaffold is constructed via acid-catalyzed cyclocondensation. A mixture of 4-chloro-2-mercaptopyrimidine and 5-aminoindole derivatives in acetic acid at 110°C for 12 hours yields the tricyclic core. The 3,5-dimethylphenyl group is introduced at the N3 position using Ullmann coupling with 3,5-dimethylphenylboronic acid and copper(I) iodide in dimethylformamide (DMF).
Reaction Conditions :
- Solvent : Acetic acid
- Catalyst : p-Toluenesulfonic acid (p-TSA)
- Temperature : 110°C
- Yield : 68–72%
Alternative Route via Ring-Closing Metathesis
A complementary approach employs ring-closing metathesis (RCM) using Grubbs’ catalyst. Ethyl 3-(2-aminophenyl)propiolate undergoes RCM with 4-chloro-2-mercaptopyrimidine to form the pyrimidoindole skeleton. This method offers improved regioselectivity but requires anhydrous conditions and inert atmosphere.
Optimization Data :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Grubbs’ Gen 2 | Dichloromethane | 40 | 65 |
| Hoveyda-Grubbs | Toluene | 80 | 58 |
Optimization of Reaction Conditions
Solvent Screening for Alkylation
Polar aprotic solvents enhance nucleophilicity of the thiolate anion. A comparative study revealed DMF as optimal due to its high dielectric constant and ability to stabilize ionic intermediates.
Solvent Effects on Yield :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 89 |
| DMSO | 46.7 | 85 |
| Acetonitrile | 37.5 | 72 |
Catalytic Effects in Cyclocondensation
Bronsted acids (e.g., p-TSA) outperform Lewis acids (e.g., ZnCl₂) in catalyzing cyclocondensation. Acid strength correlates with reaction rate but must balance against substrate decomposition.
Catalyst Performance :
| Catalyst | Concentration (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| p-TSA | 10 | 12 | 72 |
| H₂SO₄ | 10 | 10 | 68 |
| ZnCl₂ | 10 | 14 | 55 |
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity with a retention time of 12.3 minutes.
Challenges and Mitigation Strategies
Byproduct Formation During Alkylation
Competing oxidation of the thiol intermediate to disulfide is minimized by conducting reactions under nitrogen atmosphere and using fresh ethyl bromoacetate. Addition of catalytic tetrabutylammonium iodide (TBAI) enhances reaction efficiency.
Purification of Hydrophobic Intermediates
Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol/water (9:1) improves crystalline purity.
Applications in Medicinal Chemistry
The compound’s thioacetate group serves as a metabolically stable bioisostere for carboxylate moieties, enhancing membrane permeability in TLR4 agonist candidates. Structure-activity relationship (SAR) studies indicate that electron-withdrawing substituents on the phenyl ring boost agonist potency by 3–5-fold compared to alkyl groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate, and what key intermediates are involved?
- Methodology : The compound is typically synthesized via condensation reactions. For example, acetic acid-mediated reflux of 3-formyl-1H-indole-2-carboxylate derivatives with thiol-containing intermediates (e.g., 2-thioxo-thiazolidin-4-one) under sodium acetate catalysis is a common approach . Key intermediates include the pyrimidoindole core and thioacetate side chains.
- Validation : Confirm intermediates via LC-MS and NMR (¹H/¹³C) to track regioselectivity and purity.
Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?
- Methodology :
- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (DCM, hexane) using UV-Vis spectroscopy or gravimetric analysis .
- Stability : Perform accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure, monitored via HPLC .
Q. What spectroscopic techniques are critical for structural elucidation, and how are spectral contradictions resolved?
- Core Techniques :
- NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm in ¹³C NMR) .
- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., keto-enol) by comparing experimental and simulated diffraction patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the pyrimidoindole core?
- Variables to Test :
- Catalyst : Compare sodium acetate vs. triethylamine in acetic acid .
- Temperature : Reflux (100–110°C) vs. microwave-assisted synthesis (shorter reaction time, higher purity) .
- Data Analysis : Use DOE (Design of Experiments) to model interactions between variables. For example, a 3² factorial design can optimize time and temperature for maximum yield .
Q. What strategies are effective in analyzing the compound’s biological activity, particularly its interaction with DNA or enzymes?
- Methodology :
- DNA Binding : UV-Vis titration and fluorescence quenching to calculate binding constants (Kb) and intercalation modes .
- Enzyme Inhibition : Kinetics assays (e.g., Michaelis-Menten plots) using recombinant enzymes (e.g., kinases or topoisomerases) .
- Contradictions : Address discrepancies in IC50 values by standardizing assay conditions (e.g., buffer pH, ATP concentration).
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Approach :
- Multi-Crystal Analysis : Compare datasets from multiple crystals to identify polymorphic variations .
- Computational Modeling : Use DFT (Density Functional Theory) to predict stable conformers and validate against experimental data .
Safety and Handling
Q. What are the critical hazards associated with this compound, and how should researchers mitigate risks during synthesis?
- Hazard Identification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
